molecular formula C12H19BF2O3Si B1372370 5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid CAS No. 1150114-45-6

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid

Cat. No.: B1372370
CAS No.: 1150114-45-6
M. Wt: 288.17 g/mol
InChI Key: PYVUCBDNFYCJFO-UHFFFAOYSA-N
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Description

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid is a boronic acid derivative that features a tert-butyldimethylsilyloxy group and two fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Safety and Hazards

The compound “5-(t-Butyldimethylsilyloxy)-2-methoxyphenylboronic acid” has been classified as harmful, with hazard statements H302, H315, H319 . It’s recommended to handle it with care, using personal protective equipment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives such as:

Uniqueness

5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. The combination of the boronic acid group and the tert-butyldimethylsilyloxy group provides a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

[5-[tert-butyl(dimethyl)silyl]oxy-2,3-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BF2O3Si/c1-12(2,3)19(4,5)18-8-6-9(13(16)17)11(15)10(14)7-8/h6-7,16-17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVUCBDNFYCJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BF2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675003
Record name (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-45-6
Record name B-[5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,3-difluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
Reactant of Route 2
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
Reactant of Route 3
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5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
Reactant of Route 4
5-(t-Butyldimethylsilyloxy)-2,3-difluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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